![molecular formula C11H11F9O2S B12529150 2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate CAS No. 866208-89-1](/img/structure/B12529150.png)
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. The presence of the nonafluorohexyl group imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate typically involves the following steps:
Preparation of 3,3,4,4,5,5,6,6,6-Nonafluorohexylthiol: This compound is synthesized by reacting 1H,1H,2H,2H-Nonafluorohexanol with thionyl chloride to form the corresponding chloride, which is then reacted with sodium hydrosulfide to yield the thiol.
Esterification: The thiol is then reacted with 2-bromoethyl prop-2-enoate in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Substitution: The prop-2-enoate group can participate in various substitution reactions, particularly nucleophilic substitutions.
Polymerization: The prop-2-enoate group can undergo radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Polymerization: Polymers with fluorinated side chains, offering unique properties like low surface energy and high chemical resistance.
Applications De Recherche Scientifique
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers, which are valuable in creating non-stick coatings and membranes.
Biology: Investigated for its potential in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Medicine: Explored for use in medical devices and implants due to its biocompatibility and chemical resistance.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants that require high chemical and thermal stability.
Mécanisme D'action
The compound exerts its effects primarily through its fluorinated side chain, which imparts hydrophobicity and chemical stability. In polymerization reactions, the prop-2-enoate group undergoes radical polymerization, forming polymers with unique surface properties. The sulfur atom can also participate in various chemical reactions, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Similar in structure but with a methacrylate group instead of a prop-2-enoate group.
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Contains a longer fluorinated chain and an epoxide group.
Uniqueness
2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate is unique due to the presence of both a fluorinated side chain and a prop-2-enoate group, allowing it to participate in a wide range of chemical reactions and form polymers with distinct properties. Its combination of hydrophobicity, chemical stability, and reactivity makes it valuable in various applications.
Propriétés
Numéro CAS |
866208-89-1 |
|---|---|
Formule moléculaire |
C11H11F9O2S |
Poids moléculaire |
378.26 g/mol |
Nom IUPAC |
2-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H11F9O2S/c1-2-7(21)22-4-6-23-5-3-8(12,13)9(14,15)10(16,17)11(18,19)20/h2H,1,3-6H2 |
Clé InChI |
WXSKBLDZTUFRII-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCSCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


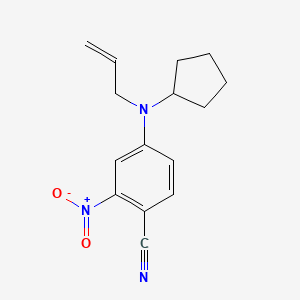
![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)
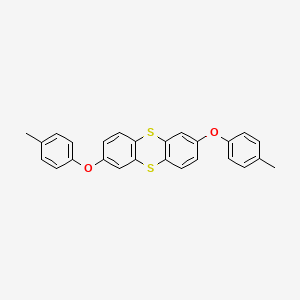
![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)
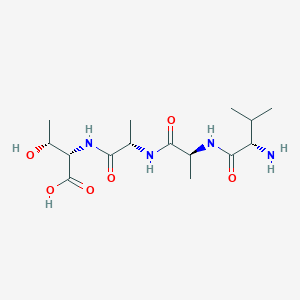
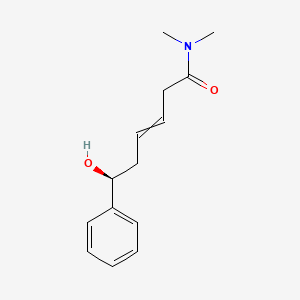
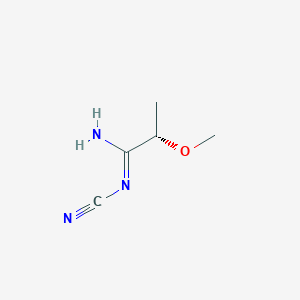
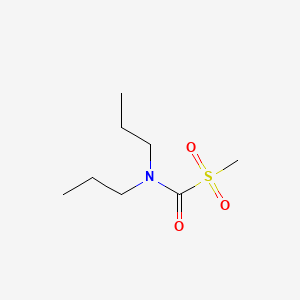

![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)
